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molecular formula C8H6N2O2 B020564 Methyl 5-cyanonicotinate CAS No. 106726-82-3

Methyl 5-cyanonicotinate

Cat. No. B020564
M. Wt: 162.15 g/mol
InChI Key: RLUVYUFWNPLVPL-UHFFFAOYSA-N
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Patent
US05508293

Procedure details

3-Cyano-5-ethynylpyridine (1.28 g) (see Example 2) was dissolved in acetone (20 ml), and an aqueous solution (40 ml) of potassium permanganate (350 mg) was added dropwise. After the addition was completed, the reaction mixture was heated to 100° C. and filtered. The filtrate was concentrated under reduced pressure, and the residue was dissolved in DMF (20 ml). Potassium carbonate (1.6 g) and dimethyl sulfate (1 ml) were added to the solution, and the mixture was stirred at room temperature for 10 minutes. Water (10 ml) was added to the reaction mixture, and resulting mixture was extracted with diethyl ether (30 ml×3). The diethyl ether layer was dried over anhydrous sodium sulfate, concentrated under reduced pressure and purified by silica gel column chromatography (Wako Gel C-200, 10 g; eluted with hexane:diethyl ether=1:1) to give 5-carbomethoxy-3-cyanopyridine (670 mg; yield, 41%) as colorless solids. IR (KBr) cm-1 : 2210, 1730.
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[N:5][CH:6]=[C:7]([C:9]#C)[CH:8]=1)#[N:2].[Mn]([O-])(=O)(=O)=[O:12].[K+].C[C:18](C)=[O:19]>>[C:9]([C:7]1[CH:8]=[C:3]([C:1]#[N:2])[CH:4]=[N:5][CH:6]=1)([O:19][CH3:18])=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
1.28 g
Type
reactant
Smiles
C(#N)C=1C=NC=C(C1)C#C
Name
Quantity
20 mL
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in DMF (20 ml)
ADDITION
Type
ADDITION
Details
Potassium carbonate (1.6 g) and dimethyl sulfate (1 ml) were added to the solution
ADDITION
Type
ADDITION
Details
Water (10 ml) was added to the reaction mixture
CUSTOM
Type
CUSTOM
Details
resulting mixture
EXTRACTION
Type
EXTRACTION
Details
was extracted with diethyl ether (30 ml×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The diethyl ether layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (Wako Gel C-200, 10 g; eluted with hexane:diethyl ether=1:1)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(=O)(OC)C=1C=C(C=NC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 670 mg
YIELD: PERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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